Sodium pentane-1-sulfonate hydrate

Catalog No.
S742879
CAS No.
207605-40-1
M.F
C5H13NaO4S
M. Wt
192.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium pentane-1-sulfonate hydrate

CAS Number

207605-40-1

Product Name

Sodium pentane-1-sulfonate hydrate

IUPAC Name

sodium;pentane-1-sulfonate;hydrate

Molecular Formula

C5H13NaO4S

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2/q;+1;/p-1

InChI Key

FPQYXAFKHLSWTI-UHFFFAOYSA-M

SMILES

CCCCCS(=O)(=O)[O-].O.[Na+]

Synonyms

1-Pentanesulfonic Acid Sodium Salt Monohydrate; 1-Pentanesulfonic Acid Sodium Salt Hydrate (1:1:1)

Canonical SMILES

CCCCCS(=O)(=O)[O-].O.[Na+]

Isomeric SMILES

CCCCCS(=O)(=O)[O-].O.[Na+]

Chromatography:

Sodium pentane-1-sulfonate hydrate, also known as sodium 1-pentanesulfonate monohydrate, finds its primary application in scientific research as an ion-pairing agent in high-performance liquid chromatography (HPLC) [, ].

This technique separates various types of molecules based on their interactions with a stationary phase and a mobile phase. Sodium pentane-1-sulfonate hydrate, when added to the mobile phase, can interact with ionic compounds by forming ion pairs. These ion pairs often exhibit different chromatographic behavior compared to the free ions, allowing for better separation and detection of certain analytes [].

This specific application is particularly useful in the analysis of proteins and peptides, where sodium pentane-1-sulfonate hydrate can improve peak resolution and sensitivity [, ].

Other Applications:

While its primary use lies in chromatography, sodium pentane-1-sulfonate hydrate has been investigated in other scientific research areas. These include:

  • Studying the properties of conductive polymers: Research suggests that sodium pentane-1-sulfonate hydrate can influence the electrical conductivity and other properties of materials like polyaniline [].

Origin and Significance:

SPS hydrate is a synthetic compound derived from pentane, a simple hydrocarbon. It is primarily synthesized for its use as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) []. This technique separates complex mixtures based on the interaction of molecules with the stationary and mobile phases. SPS hydrate improves the separation of charged molecules (e.g., proteins, peptides) by forming ion pairs with them, making them more compatible with the reversed-phase HPLC systems commonly used [].


Molecular Structure Analysis

The molecular structure of SPS hydrate consists of a sodium cation (Na⁺) linked to a pentane-1-sulfonate anion (C₅H₁₁SO₃⁻). The pentane chain is a linear, five-carbon aliphatic chain. Attached to the first carbon (C1) is a sulfonate group (SO₃⁻), which is responsible for the anionic nature of the molecule. A water molecule (H₂O) is also associated with the molecule, forming the hydrate [, ].

Key features:

  • The presence of the charged sulfonate group makes SPS hydrate a water-soluble ionic compound.
  • The linear alkyl chain provides some hydrophobic character, allowing interaction with non-polar molecules in HPLC.
  • The water molecule associated with the hydrate may influence its solubility and interactions with other molecules.

Chemical Reactions Analysis

Synthesis:

The specific synthesis route for SPS hydrate is not readily available in scientific literature. However, sulfonation reactions are common methods for synthesizing sulfonate-based compounds. A general reaction scheme for the synthesis of sodium pentane-1-sulfonate could involve reacting pentane with fuming sulfuric acid (H₂SO₄) to introduce the sulfonate group, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt [].

Reactions in HPLC:

In HPLC, SPS hydrate interacts with charged molecules (analytes) through ionic interactions. The sulfonate group of SPS can form ion pairs with positively charged analytes, while the sodium cation can interact with negatively charged analytes. This ion pairing alters the hydrophobicity of the analytes, allowing for their separation on the reversed-phase column [].

Decomposition:

At high temperatures, SPS hydrate may decompose, releasing sulfur oxides (SOx) and other organic fragments. The exact decomposition pathway depends on various factors like temperature, pressure, and surrounding environment.


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [, ].
  • Molecular Formula: C₅H₁₃NaO₄S (including hydrate) [].
  • Molecular Weight: 192.21 g/mol (including hydrate) [].
  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Decomposes at high temperatures [].
  • Solubility: Highly soluble in water [, ].
  • Stability: Stable under normal laboratory conditions [].

SPS hydrate's primary mechanism of action in scientific research lies in its ability to form ion pairs with charged molecules during HPLC analysis. This ion pairing alters the analyte's interaction with the stationary phase, allowing for better separation and detection [].

While extensive safety data is not available for SPS hydrate specifically, some general information can be gleaned from its components.

  • Sodium cation: Generally considered non-toxic but can be irritating to eyes and skin at high concentrations [].
  • Sulfonate group: May be mildly irritating to skin and eyes.

Recommendations:

  • Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before using SPS hydrate.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated area and avoid contact with skin and eyes.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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